![molecular formula C25H23ClN4O4 B605588 ARQ 531 CAS No. 2095393-15-8](/img/structure/B605588.png)
ARQ 531
Übersicht
Beschreibung
ARQ 531 ist ein potenter, reversibler Inhibitor der Bruton-Tyrosinkinase (BTK) mit zusätzlicher Aktivität gegen Kinasen der Src-Familie und Kinasen, die mit der ERK-Signalgebung verbunden sind . Es hat sich gezeigt, dass es vielversprechend bei der Behandlung von Ibrutinib-resistenter chronisch-lymphatischer Leukämie (CLL) und Richter-Transformation ist .
Wissenschaftliche Forschungsanwendungen
Chronic Lymphocytic Leukemia (CLL)
ARQ 531 has demonstrated substantial anti-tumor activity in heavily pretreated patients with CLL. In a Phase 1 clinical trial, eight out of nine evaluable patients treated at doses of 65 mg or higher experienced a partial response, indicating significant efficacy . The drug was particularly effective in patients with ibrutinib-resistant CLL, where it inhibited BTK-mediated functions and improved survival rates compared to traditional therapies .
Table 1: Efficacy of this compound in CLL Clinical Trials
Study Phase | Patient Cohorts | Partial Response Rate | Median Survival |
---|---|---|---|
Phase 1 | Heavily pretreated CLL patients | 88.9% (8/9) | Not reported |
Phase 1 | Richter’s Transformation patients | 60% (3/5) | Not reported |
Acute Myeloid Leukemia (AML)
In preclinical studies, this compound exhibited anti-proliferative activity against AML cell lines and primary AML cells. The treatment led to decreased phosphorylation of oncogenic kinases and impaired colony formation . In vivo studies using the MOLM-13 xenograft model showed that this compound could effectively inhibit tumor progression and enhance survival when combined with venetoclax .
Table 2: Preclinical Efficacy of this compound in AML Models
Model Type | Treatment | Outcome |
---|---|---|
MOLM-13 Xenograft | This compound alone | Modest activity |
MOLM-13 Xenograft | This compound + Venetoclax | Synergistic effect observed |
Case Study: Efficacy in Ibrutinib-Resistant CLL
In a notable case involving a patient with CLL who had developed resistance to ibrutinib due to a C481S mutation, treatment with this compound resulted in significant cytotoxicity and prolonged survival. The patient exhibited a marked reduction in lymphocyte counts and splenic weight after treatment . This case highlights the potential of this compound as a viable option for patients who have exhausted other therapeutic avenues.
Case Study: Combination Therapy in AML
A study focusing on the combination of this compound with venetoclax revealed promising results in AML models. The combination therapy not only enhanced anti-tumor activity but also improved pharmacokinetics compared to this compound alone. This suggests that combining agents targeting different pathways may yield better outcomes for patients with complex malignancies .
Wirkmechanismus
Target of Action
ARQ 531, also known as Nemtabrutinib, is a small molecule drug that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a key regulator of the B-cell receptor signaling pathway, which mediates signaling from the cell surface to the cytoplasm and into the nucleus . Notably, this compound is a potent inhibitor of both wild-type and ibrutinib-resistant C481S-mutated BTK .
Mode of Action
This compound works as a reversible BTK inhibitor . Unlike other BTK inhibitors, it also works against some mutated forms of BTK . It is a reversible ATP competitive inhibitor of BTK that inhibits ibrutinib-resistant BTK-C481S mutant CLL cells .
Biochemical Pathways
This compound potently inhibits BTK and suppresses B-cell receptor (BCR) signaling . It targets additional kinases and suppresses multiple oncogenic pathways, including Src family kinases (SFK) and kinases related to ERK signaling . This broad inhibitory potency is coupled to broad anti-tumor activity in DLBCL subtypes, including tumors resistant to BCR targeted therapy .
Pharmacokinetics
This compound has a steady-state mean C min exceeding 1 µM and a plasma half-life of 56 hours . Despite this compound having a less favorable pharmacokinetics profile in rodents, it demonstrates modest single agent in vivo activity and synergy with venetoclax .
Result of Action
This compound treatment has anti-proliferative activity in vitro and impairs colony formation in AML cell lines and primary AML cells independent of the presence of a FLT3 ITD mutation . It decreases phosphorylation of oncogenic kinases targeted by this compound, including SFK (Tyr416), BTK, and fms-related tyrosine kinase 3 (FLT3), ultimately leading to changes in downstream targets including SYK, STAT5a, and ERK1/2 .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, in vitro drug synergy data shows that this compound demonstrates synergy with venetoclax in the MOLM-13 AML xenograft model . This suggests that the efficacy of this compound can be enhanced when used in combination with other drugs.
Biochemische Analyse
Biochemical Properties
ARQ 531 plays a crucial role in biochemical reactions by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This inhibition disrupts the signaling cascade that leads to B-cell activation and proliferation. This compound interacts with both wild-type and C481S-mutant forms of BTK, making it effective even in cases where resistance to first-generation BTK inhibitors has developed . Additionally, this compound has been shown to inhibit other kinases such as Src family kinases (SFK) and spleen tyrosine kinase (SYK), further contributing to its anti-tumor activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In B-cell malignancies, this compound inhibits BCR signaling, leading to reduced cell viability, migration, and expression of activation markers such as CD40 and CD86 . This compound also induces apoptosis in cancer cells by decreasing the phosphorylation of oncogenic kinases and downstream targets, including SYK, STAT5a, and ERK1/2 . These effects collectively contribute to the anti-proliferative activity of this compound in vitro and in vivo.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of BTK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as PLCγ2, which is essential for BCR signaling . By blocking BTK activity, this compound disrupts the signaling pathways that promote B-cell survival and proliferation. Additionally, this compound’s ability to inhibit mutated forms of BTK, such as the C481S mutation, makes it a valuable therapeutic option for patients with resistance to other BTK inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates a long residence time with BTK, leading to sustained inhibition of the enzyme . Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation observed in vitro. Long-term treatment with this compound has been associated with continued suppression of BCR signaling and sustained anti-tumor activity in preclinical models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BTK activity and reduces tumor growth without significant toxicity . At higher doses, some adverse effects such as neutropenia and gastrointestinal disturbances have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with kinases such as BTK, SFK, and SYK. The inhibition of these kinases affects various downstream signaling pathways, including those involved in cell survival, proliferation, and apoptosis . This compound is not metabolized by major CYP450 enzymes, which reduces the potential for drug-drug interactions and contributes to its favorable pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s ability to inhibit BTK in both the cytoplasm and nucleus suggests that it can effectively penetrate cellular membranes and reach its target sites . Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins and its relatively long half-life .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with BTK and other kinases involved in BCR signaling. The compound’s ability to inhibit BTK in the cytoplasm prevents the activation of downstream signaling pathways that promote B-cell survival and proliferation . This compound does not require specific targeting signals or post-translational modifications to reach its site of action, making it a versatile and effective therapeutic agent.
Vorbereitungsmethoden
Die Synthese von ARQ 531 umfasst mehrere Schritte, einschließlich der Herstellung von Schlüsselzwischenprodukten und den abschließenden Kupplungsreaktionen. Die genauen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass this compound durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung spezifischer Bindungen und funktioneller Gruppen beinhalten . Industrielle Produktionsverfahren beinhalten wahrscheinlich die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
ARQ 531 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit Kinasen betreffen. Es ist ein reversibler Inhibitor, d. h. es bildet nicht-kovalente Bindungen mit seinen Zielmolekülen . Es ist bekannt, dass die Verbindung BTK-vermittelte Funktionen hemmt, darunter die B-Zell-Rezeptor-Signalgebung, die Lebensfähigkeit, die Migration und die Gentranskription . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Kinaseinhibitoren und spezifische Pufferlösungen, um den entsprechenden pH-Wert und die Ionenstärke zu erhalten . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise phosphorylierte Proteine und andere Signalmoleküle .
Vergleich Mit ähnlichen Verbindungen
ARQ 531 ist einzigartig in seiner Fähigkeit, BTK und andere Kinasen reversibel zu hemmen, was es von anderen BTK-Inhibitoren wie Ibrutinib und Acalabrutinib unterscheidet . Im Gegensatz zu diesen kovalenten Inhibitoren kann this compound sowohl Wildtyp- als auch mutierte Formen von BTK angreifen, einschließlich der C481S-Mutation, die Resistenz gegen kovalente Inhibitoren verleiht . Ähnliche Verbindungen umfassen Ibrutinib, Acalabrutinib und Zanubrutinib, die ebenfalls BTK-Inhibitoren sind, sich aber in ihren Bindungsmechanismen und ihrer Kinasespezifität unterscheiden . Das breite Kinasehemmungs-Profil von this compound und seine reversible Bindung machen es zu einem vielversprechenden Kandidaten zur Überwindung der Resistenz gegen bestehende BTK-Inhibitoren .
Biologische Aktivität
ARQ 531 is a potent, reversible inhibitor of Bruton tyrosine kinase (BTK), primarily developed for treating chronic lymphocytic leukemia (CLL) and other B-cell malignancies, especially in cases resistant to ibrutinib. Its unique mechanism of action allows it to target both wild-type and mutant forms of BTK, particularly the C481S mutation associated with resistance to irreversible BTK inhibitors.
This compound functions by inhibiting BTK and several other kinases that play critical roles in B-cell receptor (BCR) signaling. This inhibition leads to decreased cell viability, migration, and activation of CLL cells. The compound also affects downstream signaling pathways, including those mediated by Src family kinases and ERK signaling pathways.
Preclinical Studies
- In Vitro Studies :
-
In Vivo Studies :
- In murine models, this compound outperformed ibrutinib in terms of survival rates. Mice treated with this compound had a median survival of 76 days compared to 78 days for the higher dose group, while those receiving ibrutinib had a median survival of only 38 days .
- The treatment led to significant reductions in splenic weight and lymphocyte counts, indicating effective disease control .
Phase 1 Dose Escalation Study
- Objective : To evaluate the safety, tolerability, and pharmacodynamics of this compound.
- Results :
Dose Level (mg) | Tumor Reduction (%) | Patient Outcomes |
---|---|---|
5 | 35 | Ongoing treatment |
10 | 33 | Ongoing treatment |
15 | 29 | Ongoing treatment |
Case Studies
- Case Study Example : A patient with a BTK C481S mutation who had undergone five prior systemic regimens including both ibrutinib and venetoclax showed a tumor reduction of 29% after eight weeks on a 15 mg dose of this compound .
Efficacy Against Resistance
This compound has been specifically designed to address resistance mechanisms associated with conventional BTK inhibitors. Its ability to inhibit not only BTK but also other kinases such as Lyn and MEK1 enhances its therapeutic potential.
Comparative Efficacy
In various models of B-cell malignancies including Richter’s transformation and diffuse large B-cell lymphoma (DLBCL), this compound demonstrated superior efficacy compared to traditional therapies like ibrutinib .
Eigenschaften
IUPAC Name |
(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCZQSJQXFJDS-QAPCUYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095393-15-8 | |
Record name | ARQ-531 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nemtabrutinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.